molecular formula C12H32Cl3N3O2 B7970589 1-Methyl-4-[1-(4-piperidinyl)ethyl]piperazine trihydrochloride dihydrate

1-Methyl-4-[1-(4-piperidinyl)ethyl]piperazine trihydrochloride dihydrate

Cat. No.: B7970589
M. Wt: 356.8 g/mol
InChI Key: HUXAUIFWJVKHJH-UHFFFAOYSA-N
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Description

1-Methyl-4-[1-(4-piperidinyl)ethyl]piperazine trihydrochloride dihydrate is a chemical compound with the molecular formula C₁₄H₂₄Cl₃N₃. It is a derivative of piperazine, a versatile chemical used in various applications, including pharmaceuticals, agriculture, and research.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting with piperazine. The process involves the alkylation of piperazine with 1-(4-piperidinyl)ethyl chloride under controlled conditions.

  • Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactors and precise control of temperature, pressure, and reagent concentrations to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions are common, where different functional groups can replace existing groups on the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various alkyl halides and amines can be used as reagents.

Major Products Formed:

  • Oxidation: Various hydroxylated and carboxylated derivatives.

  • Reduction: Reduced forms of the compound.

  • Substitution: A wide range of substituted derivatives depending on the reagents used.

Scientific Research Applications

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Investigated for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

  • Medicine: Studied for its potential therapeutic applications, such as in the treatment of neurological disorders.

  • Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The exact mechanism can vary depending on the application but often involves binding to active sites or allosteric sites on target molecules, leading to modulation of their activity.

Comparison with Similar Compounds

  • Piperazine

  • 1-Methylpiperazine

  • 4-Piperidinylpiperazine

Uniqueness: 1-Methyl-4-[1-(4-piperidinyl)ethyl]piperazine trihydrochloride dihydrate is unique due to its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-methyl-4-(1-piperidin-4-ylethyl)piperazine;dihydrate;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3.3ClH.2H2O/c1-11(12-3-5-13-6-4-12)15-9-7-14(2)8-10-15;;;;;/h11-13H,3-10H2,1-2H3;3*1H;2*1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXAUIFWJVKHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCNCC1)N2CCN(CC2)C.O.O.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H32Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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